Ethyl 2-acetylbenzoate
Overview
Description
Ethyl 2-acetylbenzoate is an organic compound with the molecular formula C11H12O3. It is an ester derived from 2-acetylbenzoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 2-acetylbenzoate is a chemical compound with the formula C11H12O3 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the compound’s targets would largely depend on the specific biological or chemical system in which it is introduced.
Mode of Action
As an ester, it may undergo hydrolysis in the presence of water and a catalyst, resulting in the formation of an alcohol and a carboxylic acid . This reaction could potentially lead to various downstream effects depending on the specific biological or chemical context.
Biochemical Pathways
Esters like this compound are known to participate in esterification and hydrolysis reactions . These reactions could potentially influence various biochemical pathways, particularly those involving the metabolism of fats and oils, as esters form the bulk of animal fats and vegetable oils .
Pharmacokinetics
Like other esters, it is likely to be absorbed and distributed in the body, metabolized (possibly through hydrolysis), and eventually excreted . These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
Given its potential to undergo hydrolysis, it could influence cellular processes that involve the breakdown or synthesis of esters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst and water can facilitate its hydrolysis . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetylbenzoate can be synthesized through the esterification of 2-acetylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
2-acetylbenzoic acid+ethanolacid catalystethyl 2-acetylbenzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-acetylbenzoic acid and ethanol.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-acetylbenzoic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetylbenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is utilized in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetylbenzoate: Similar ester with a methyl group instead of an ethyl group.
Ethyl benzoate: Lacks the acetyl group, making it less reactive in certain reactions.
Ethyl 4-acetylbenzoate: Similar structure but with the acetyl group in a different position.
Uniqueness
This compound is unique due to the presence of both an ester and an acetyl group, which allows it to participate in a wide range of chemical reactions. Its specific structure makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
ethyl 2-acetylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-7-5-4-6-9(10)8(2)12/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJSSCAQCRQQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384094 | |
Record name | ethyl 2-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103935-10-0 | |
Record name | ethyl 2-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.